molecular formula C8H9N3S B009003 6,7-Diamino-2-methyl-benzothiazole CAS No. 101258-10-0

6,7-Diamino-2-methyl-benzothiazole

Cat. No.: B009003
CAS No.: 101258-10-0
M. Wt: 179.24 g/mol
InChI Key: RBFVCKBGMGPJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Diamino-2-methyl-benzothiazole is a high-purity diamine-substituted benzothiazole intended for research and development applications. This compound serves as a versatile and critical synthetic intermediate for constructing complex heterocyclic systems. Diamino-benzothiazoles are recognized in medicinal chemistry as privileged scaffolds for developing bioactive molecules, with applications in anticancer, antimicrobial, and central nervous system (CNS) drug discovery research . The presence of two adjacent amino groups on the benzothiazole nucleus makes this compound a valuable precursor for synthesizing fused polyheterocycles, such as imidazo[4,5-g]benzothiazoles, which are structures of significant interest in the search for new therapeutic agents . As a research chemical, this compound contributes to the exploration of structure-activity relationships (SAR) and the development of novel inhibitors targeting various disease mechanisms. Applications: This compound is for research use only and is applicable in: Pharmaceutical Research (as a building block for potential active pharmaceutical ingredients); Organic Synthesis (as a precursor for complex heterocyclic frameworks); and Medicinal Chemistry (for investigating new compounds with potential biological activity). Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

101258-10-0

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

2-methyl-1,3-benzothiazole-6,7-diamine

InChI

InChI=1S/C8H9N3S/c1-4-11-6-3-2-5(9)7(10)8(6)12-4/h2-3H,9-10H2,1H3

InChI Key

RBFVCKBGMGPJIT-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C(=C(C=C2)N)N

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)N)N

Synonyms

6,7-Benzothiazolediamine,2-methyl-(9CI)

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

DMBT and its derivatives have been extensively studied for their therapeutic potential. The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Research indicates that benzothiazole derivatives, including DMBT, can inhibit cancer cell proliferation. For instance, certain modified benzothiazoles have shown effectiveness against various cancer cell lines by targeting specific signaling pathways such as AKT and ERK . DMBT's structure allows for modifications that enhance its anticancer properties, making it a promising candidate for drug development.
  • Antimicrobial Properties : DMBT has demonstrated significant antimicrobial activity against a variety of pathogens. Its derivatives have been found to inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism . This makes DMBT a potential candidate for developing new antibiotics amidst rising antimicrobial resistance.
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Studies suggest that DMBT can modulate inflammatory cytokines, which are crucial in the pathogenesis of chronic diseases . This positions DMBT as a potential therapeutic agent for inflammatory conditions.
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective capabilities of benzothiazole derivatives. DMBT has been linked to protective effects against neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .

Agricultural Applications

In agriculture, DMBT and its derivatives are being explored for their potential as:

  • Pesticides : Compounds derived from benzothiazole structures have shown efficacy as fungicides and herbicides. The ability to modify the benzothiazole core allows for the development of targeted agrochemicals that can improve crop yields while minimizing environmental impact .
  • Plant Growth Regulators : Research indicates that certain benzothiazole derivatives can act as growth regulators, promoting plant growth and resistance to stress factors such as drought and salinity .

Material Science Applications

DMBT is also being investigated in the field of material sciences:

  • Corrosion Inhibitors : Benzothiazole compounds have been used as corrosion inhibitors in metal protection due to their ability to form stable complexes with metal ions, thereby preventing oxidation . This application is particularly relevant in industries where metal deterioration is a concern.
  • Polymer Additives : The incorporation of DMBT into polymers can enhance their thermal stability and mechanical properties. Its antioxidant properties make it suitable for use in rubber and plastics to prolong material lifespan .

Case Studies and Research Findings

Several studies have documented the applications of DMBT:

  • Anticancer Studies : A study conducted on modified benzothiazoles demonstrated significant cytotoxic effects against lung cancer cell lines, emphasizing the potential of DMBT derivatives in cancer therapy .
  • Antimicrobial Research : A comprehensive review highlighted various benzothiazole derivatives with potent antibacterial activity against multi-drug resistant strains, showcasing the urgent need for new antimicrobial agents like DMBT .
  • Agricultural Trials : Field trials involving benzothiazole-based pesticides showed improved crop resistance to fungal infections, indicating practical applications in sustainable agriculture .

Preparation Methods

Positional Specificity of Functional Groups

The placement of amino groups at positions 6 and 7 introduces steric and electronic challenges distinct from the 2,6-diamino configuration described in the patents. Adjacent amino groups may necessitate protective strategies during synthesis to prevent unwanted side reactions, such as oxidative coupling or over-substitution. The methyl group at position 2 could influence reactivity by sterically hindering nucleophilic attack at the thiazole sulfur.

Extrapolation of Synthetic Methodologies

Bromination and Cyclization

The patented process for 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole begins with bromination of 4-acetamido-cyclohexanone in aqueous medium, followed by thiourea addition to form the thiazole ring. For 6,7-diamino-2-methyl-benzothiazole, a hypothetical pathway might involve:

  • Bromination of 2-methyl-4,5-diaminocyclohexanone : Bromine could introduce electrophilic sites at positions 6 and 7, enabling nucleophilic substitution with thiourea’s sulfur atom.

  • Cyclization : Heating the intermediate with thiourea in hydrobromic acid (HBr) could facilitate ring closure, analogous to the formation of 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzothiazole-dihydrobromide.

Table 1: Hypothetical Reaction Conditions for Cyclization

StepReagent/ConditionTemperature RangePurpose
BrominationBromine in H₂O25–45°CIntroduce electrophilic sites
Thiourea AdditionThiourea, HBr70–90°CThiazole ring formation
HydrolysisAqueous HBr, reflux100–110°CDeacetylation and ring saturation

Industrial and Environmental Considerations

Solvent and Effluent Management

The patents advocate for aqueous-phase reactions to minimize organic solvent use, reducing costs and environmental impact. For example, bromination and cyclization steps occur in water or HBr solutions, avoiding acetic acid or toluene. Adopting similar solvent systems for this compound synthesis could enhance sustainability.

Yield Optimization

The discontinuous isolation of intermediates in traditional benzothiazole synthesis leads to yield losses . A continuous flow process, as hinted at in the patents, might improve efficiency by combining bromination, cyclization, and hydrolysis in a single reactor.

Q & A

Q. What are the recommended synthetic routes for 6,7-Diamino-2-methyl-benzothiazole, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted thioureas with α-halo ketones. For optimization, use controlled temperature (70–90°C) and inert atmospheres (e.g., nitrogen) to minimize oxidative byproducts. Adjust stoichiometric ratios (e.g., 1:1.2 thiourea to halogenated precursor) to enhance yields. Monitor intermediates via thin-layer chromatography (TLC) and characterize final products using 1H^1H-NMR and FT-IR. For reproducibility, document solvent polarity effects (e.g., DMF vs. ethanol) on crystallization efficiency .

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Q. How can researchers validate the purity of this compound for pharmacological assays?

Methodological Answer: Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry to detect impurities (e.g., unreacted thiourea derivatives). For quantification, use calibration curves from high-purity standards. Thermal stability analysis via differential scanning calorimetry (DSC) can identify decomposition thresholds, ensuring compound integrity during biological testing .

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2:56:25

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in heterocyclic coupling reactions?

Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron-density distributions at amino and thiazole groups. Solvent effects can be simulated using the polarizable continuum model (PCM). Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy under varying pH) .

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17:22

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Conduct meta-analysis of existing studies, focusing on variables such as assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges. Use replicated analysis (independent validation in ≥2 labs) and sensitivity testing (e.g., IC50 variability under different nutrient media). Publish raw datasets on platforms like ResearchGate to facilitate cross-verification .

Q. What methodologies are suitable for studying the photostability of this compound under UV exposure?

Methodological Answer: Design accelerated degradation studies using UV chambers (λ = 254–365 nm). Monitor degradation kinetics via HPLC-MS and identify photoproducts through fragmentation patterns. Correlate findings with computational predictions of bond dissociation energies (BDEs) for amino and methyl groups to pinpoint vulnerable sites .

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Collaboration and Literature Strategies

Q. How can researchers identify leading experts in benzothiazole chemistry for collaborative studies?

Methodological Answer: Utilize academic networks like ResearchGate to analyze publication trends and citation networks. Filter authors by keywords (e.g., "benzothiazole derivatives," "heterocyclic synthesis") and engage via direct messaging to propose joint projects. Cross-reference institutional repositories for unpublished datasets .

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